molecular formula C14H20O2 B14295392 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane CAS No. 113727-38-1

2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane

Cat. No.: B14295392
CAS No.: 113727-38-1
M. Wt: 220.31 g/mol
InChI Key: ZGLXTEQUVCWHRM-UHFFFAOYSA-N
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Description

2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane is a chemical compound characterized by its unique structure, which includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane typically involves the reaction of nona-4,6-dien-1-yn-3-ol with oxane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Sodium hydride or other strong bases can be used to deprotonate the alcohol group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to the formation of new compounds. The oxane group can also interact with nucleophiles, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane: Unique due to the presence of both alkyne and alkene groups.

    Nona-4,6-dien-1-yn-3-ol: Similar structure but lacks the oxane group.

    Oxane derivatives: Compounds with similar oxane groups but different substituents.

Properties

CAS No.

113727-38-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-nona-4,6-dien-1-yn-3-yloxyoxane

InChI

InChI=1S/C14H20O2/c1-3-5-6-7-10-13(4-2)16-14-11-8-9-12-15-14/h2,5-7,10,13-14H,3,8-9,11-12H2,1H3

InChI Key

ZGLXTEQUVCWHRM-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC(C#C)OC1CCCCO1

Origin of Product

United States

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